molecular formula C10H9Cl2N3 B13495462 3-(3,5-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

3-(3,5-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13495462
M. Wt: 242.10 g/mol
InChI Key: KMWBFDJFFPMAHR-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,5-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 3,5-dichlorobenzoyl chloride with appropriate amines under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a temperature of around 60°C . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and other nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

3-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dichlorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

5-(3,5-dichlorophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9Cl2N3/c1-15-10(13)5-9(14-15)6-2-7(11)4-8(12)3-6/h2-5H,13H2,1H3

InChI Key

KMWBFDJFFPMAHR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC(=C2)Cl)Cl)N

Origin of Product

United States

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